Irbesartan-d7 (hydrochloride) is a deuterated analog of irbesartan, which is classified as an angiotensin II receptor antagonist. This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of irbesartan, particularly in relation to hypertension and cardiovascular diseases. The deuterated form allows for enhanced tracking in various analytical techniques due to its unique isotopic signature, making it a valuable internal standard in kinetic studies .
Irbesartan-d7 (hydrochloride) is synthesized from irbesartan through specific chemical modifications to incorporate deuterium. The compound is classified under antihypertensive agents, specifically targeting the angiotensin II type 1 receptor (AT1 receptor), which plays a crucial role in regulating blood pressure .
The synthesis of Irbesartan-d7 (hydrochloride) involves several key steps:
For large-scale production, methods are optimized to ensure high yield and purity while minimizing hazardous waste. The reaction conditions are carefully controlled, involving temperatures typically ranging from 30-120°C depending on the specific step in the synthesis process .
The molecular formula of Irbesartan-d7 (hydrochloride) is , with a molecular weight of approximately 435.57 g/mol. The structure features a complex arrangement including a tetrazole ring, biphenyl moieties, and various functional groups that contribute to its pharmacological activity.
CCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl
FFIVWVZFTZLWBE-DEPOAORMSA-N
.Irbesartan-d7 (hydrochloride) participates in various chemical reactions:
Irbesartan-d7 (hydrochloride) functions by inhibiting the binding of angiotensin II to the AT1 receptor located in vascular smooth muscle and adrenal glands. This blockade leads to vasodilation and decreased secretion of aldosterone, resulting in lowered blood pressure and reduced workload on the heart .
The efficacy of this mechanism has been established through various pharmacological studies demonstrating significant reductions in blood pressure among treated subjects.
Irbesartan-d7 (hydrochloride) exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to confirm purity levels, which can exceed 99% in synthesized batches .
Irbesartan-d7 (hydrochloride) has diverse applications within scientific research:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 84962-75-4
CAS No.: 137422-97-0